molecular formula C9H11NO3 B373773 N-ethoxycarbonylmethyl-2-pyridone CAS No. 80056-43-5

N-ethoxycarbonylmethyl-2-pyridone

Cat. No. B373773
CAS RN: 80056-43-5
M. Wt: 181.19g/mol
InChI Key: IGYRYYXCNGAXIW-UHFFFAOYSA-N
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Patent
US05935977

Procedure details

In 100 ml of dioxane, was dissolved N-ethoxycarbonylmethyl-2-pyridone (3.62 g, 20 mmol). To the solution was added 90% LiBH4 (0.96 g, 40 mmol) and the mixture was refluxed for 20 minutes. Subsequently, ethyl acetate (20 ml) was added to the mixture and the refluxing was carried out for five minutes. The reaction mixture was evaporated to dryness and water was added to the residue. The aqueous solution was extracted with chloroform (three times), dried, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography, to thereby obtain the title compound (1.15 g, yield 41%).
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=[O:13])=O)C.[Li+].[BH4-].C(OCC)(=O)C>O1CCOCC1>[OH:3][CH2:4][CH2:6][N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[Li+].[BH4-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.62 g
Type
reactant
Smiles
C(C)OC(=O)CN1C(C=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with chloroform (three times)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCCN1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.